![molecular formula C9H7N3 B1340224 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile CAS No. 554453-19-9](/img/structure/B1340224.png)
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Overview
Description
“2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile” is a chemical compound with the CAS number 4414-87-3 .
Molecular Structure Analysis
The molecular formula of “2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile” is C9H7N3 . The InChI code is 1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.17 . It has a density of 1.295 g/cm3 and a boiling point of 456.7±37.0°C .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
In vitro studies have shown that 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Cancer Therapeutics
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile derivatives could be used in the development of cancer therapeutics .
Diabetes Treatment
Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cardiovascular Disease Treatment
As mentioned above, the ability of pyrrolo[3,4-c]pyridine derivatives to reduce blood glucose levels could also be beneficial in the treatment of cardiovascular diseases .
Hypertension Treatment
The same blood glucose-reducing properties of pyrrolo[3,4-c]pyridine derivatives could potentially be used in the treatment of hypertension .
Safety and Hazards
Mechanism of Action
- The primary targets of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile are the fibroblast growth factor receptors (FGFRs). These receptors (FGFR1–4) play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancer .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
- The affected pathways include RAS–MEK–ERK, PI3K–Akt, and others. These pathways regulate cell proliferation, survival, and migration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHPSDNEHUNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478547 | |
Record name | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
CAS RN |
554453-19-9 | |
Record name | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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